3,5-Bis(3-methylphenyl)isoxazole
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Overview
Description
3,5-Bis(3-methylphenyl)isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The compound this compound is characterized by the presence of two 3-methylphenyl groups attached to the isoxazole ring at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-methylphenyl)isoxazole can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is advantageous due to its efficiency and the use of environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-methylphenyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or the attached phenyl groups.
Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3,5-Bis(3-methylphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(3-chlorophenyl)isoxazole
- 3,5-Bis(3-fluorophenyl)isoxazole
- 3,5-Bis(3-methoxyphenyl)isoxazole
Uniqueness
3,5-Bis(3-methylphenyl)isoxazole is unique due to the presence of two 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3,5-bis(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-5-3-7-14(9-12)16-11-17(19-18-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3 |
InChI Key |
OXOWNOPXTRRQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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